6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is a compound that features a pyrimidine ring substituted with an indoline moiety and two dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves the reaction of indoline derivatives with pyrimidine precursors under specific conditions. One common method involves the use of palladium-catalyzed C–H activation of acetylated anilines with epoxides, which proceeds via the formation of a 6,4-palladacycle intermediate . This reaction provides regioselectively functionalized products in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or indoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(indolin-1-yl)ethan-1-one
- 1-phenylpyrrolidin-2-one
- 1,1-dimethyl-3-phenylurea
Uniqueness
6-(2,3-dihydro-1H-indol-1-yl)-N,N-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and versatility in various applications .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-17(2)13-9-14(16-10-15-13)18-8-7-11-5-3-4-6-12(11)18/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYGWMSOJCRZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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